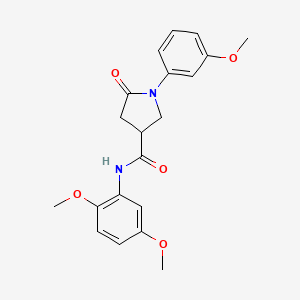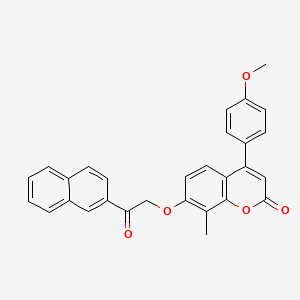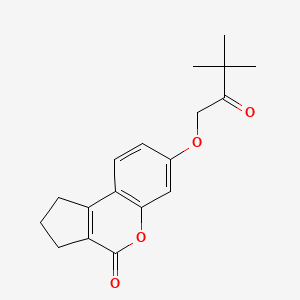![molecular formula C19H20O3 B11156915 4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11156915.png)
4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromen-6-one family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzo[c]chromen-6-one core with a methyl group at the 4-position and a pentyloxy group at the 3-position.
Preparation Methods
The synthesis of 4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base such as cesium carbonate (Cs2CO3). This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization sequence . Another method involves the use of 3,4-dichlorocoumarins and 1,3-butadiene in a tandem photo-thermal-photo reaction sequence .
Chemical Reactions Analysis
4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentyloxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell growth and proliferation, leading to its anticancer effects . It may also interact with microbial cell membranes, disrupting their integrity and resulting in antibacterial and antifungal activities .
Comparison with Similar Compounds
4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
4-methyl-3-(1-phenylethoxy)benzo[c]chromen-6-one: This compound has a phenylethoxy group instead of a pentyloxy group, which may result in different biological activities and chemical reactivity.
6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one: This compound has a chroman-4-one core with hydroxy groups, which may enhance its antioxidant and antiparasitic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-methyl-3-pentoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H20O3/c1-3-4-7-12-21-17-11-10-15-14-8-5-6-9-16(14)19(20)22-18(15)13(17)2/h5-6,8-11H,3-4,7,12H2,1-2H3 |
InChI Key |
CYLTUSYEFNEQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11156834.png)


![ethyl 3-{6-chloro-7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11156848.png)
![2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11156853.png)
![(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B11156857.png)
![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11156861.png)
![4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde](/img/structure/B11156867.png)

![methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11156876.png)
![trans-N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11156883.png)
![4-{[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11156897.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11156910.png)
![methyl N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucinate](/img/structure/B11156917.png)
